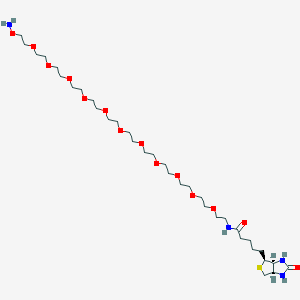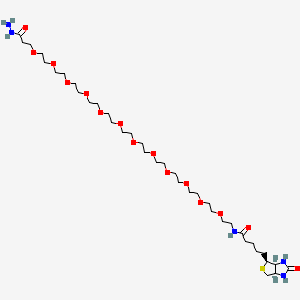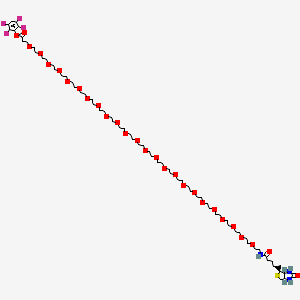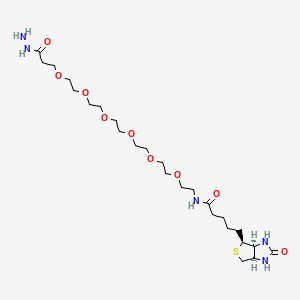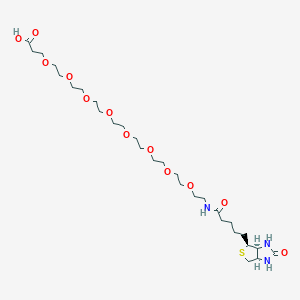![molecular formula C22H24Cl3FN4 B1192382 [4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine](/img/structure/B1192382.png)
[4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BI-9321 is a novel potent and selective antagonist of the PWWP1 domain of NSD3.
Wissenschaftliche Forschungsanwendungen
Electroluminescent Applications
Research on similar molecular structures to 4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine has shown potential applications in electroluminescent layers. For instance, certain low-molecular weight compounds with structural similarities have been utilized in organic light-emitting devices, indicating potential for this chemical in electroluminescent applications (Dobrikov, Aleksandrova, & Dobrikov, 2011).
Antimicrobial Properties
Compounds with a molecular structure akin to 4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine have exhibited significant antimicrobial properties. For instance, a study on quinoline derivatives incorporating 1,2,3-triazole moiety demonstrated moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Catalytic Applications
Quinazoline-based ruthenium complexes, similar in structure to the compound , have shown efficiency in transfer hydrogenation reactions. This suggests potential catalytic applications for 4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Antitumor Activity
Research on functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, similar in composition to the compound of interest, has shown antitumor activity against various human cancer cell lines. This indicates potential applications of the compound in cancer research (Károlyi et al., 2012).
Organic Light Emitting Diode (OLED) Development
Imidazole-isoquinoline derivatives, structurally related to the compound , have been used in OLEDs. This implies possible use of 4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine in OLED development (Nagarajan et al., 2014).
Data Security Applications
Certain Ir(III) complexes, including imidazole derivatives, have been studied for their mechanoluminescent properties, suggesting potential applications in data security protection. This could extend to compounds like 4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine (Song et al., 2016).
Synthesis of Novel Cytotoxic Agents
The compound's structure is similar to that of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which have been synthesized and shown potential as cytotoxic agents against cancer cell lines, indicating its possible use in cancer therapy (Ramazani et al., 2014).
Eigenschaften
Produktname |
[4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine |
|---|---|
Molekularformel |
C22H24Cl3FN4 |
Molekulargewicht |
469.8104 |
IUPAC-Name |
[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine |
InChI |
InChI=1S/C22H21FN4/c1-13-8-15(11-24)9-14(2)20(13)21-22(27(3)12-26-21)18-6-7-25-19-10-16(23)4-5-17(18)19/h4-10,12H,11,24H2,1-3H3 |
InChI-Schlüssel |
DCDXMBVQCRHZMW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BI-9321; BI 9321; BI9321 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







